1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indazole moiety with a pyrrolidine ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate, followed by a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol to achieve good yields . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects by inhibiting or activating specific enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
4,5,6,7-tetrahydroindole: This compound is a precursor in the synthesis of indazole derivatives and shares a similar core structure.
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Another indazole derivative with similar biological activities.
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A related compound used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of the indazole and pyrrolidine moieties, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(16-6-5-8(7-16)13(18)19)11-9-3-1-2-4-10(9)14-15-11/h8H,1-7H2,(H,14,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGUTUDUNLKAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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